7-Fluoro-4-methylquinolin-8-ol
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Overview
Description
7-Fluoro-4-methylquinolin-8-ol is a fluorinated quinoline derivative. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The incorporation of a fluorine atom into the quinoline structure often enhances the biological activity and stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-4-methylquinolin-8-ol can be achieved through various methods, including cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations . One common method involves the nucleophilic substitution of a fluorine atom in a quinoline precursor .
Industrial Production Methods: Industrial production of fluorinated quinolines often involves large-scale cyclization reactions and the use of organometallic reagents to introduce the fluorine atom. These methods are optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-4-methylquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted quinolines and quinoline N-oxides .
Scientific Research Applications
7-Fluoro-4-methylquinolin-8-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated quinoline derivatives.
Mechanism of Action
The mechanism of action of 7-Fluoro-4-methylquinolin-8-ol involves the inhibition of key enzymes and pathways in microbial and cancer cells. The fluorine atom enhances the compound’s ability to interact with biological targets, leading to increased potency and selectivity . The compound can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to cell death .
Comparison with Similar Compounds
- 7-Fluoro-4-chloroquinoline
- 7-Fluoro-2-methylquinolin-8-ylboronic acid
- 7-Fluoro-4-(diethyl-amino-1-methylbutylamino)quinoline
Comparison: 7-Fluoro-4-methylquinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to other fluorinated quinolines, it may exhibit enhanced antimicrobial and anticancer properties due to the presence of both the fluorine and methyl groups .
Properties
Molecular Formula |
C10H8FNO |
---|---|
Molecular Weight |
177.17 g/mol |
IUPAC Name |
7-fluoro-4-methylquinolin-8-ol |
InChI |
InChI=1S/C10H8FNO/c1-6-4-5-12-9-7(6)2-3-8(11)10(9)13/h2-5,13H,1H3 |
InChI Key |
YUNWWGZZJQQZJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=C(C2=NC=C1)O)F |
Origin of Product |
United States |
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